molecular formula C9H12OS B8290562 2,5-Diethylthiophene-3-carboxaldehyde

2,5-Diethylthiophene-3-carboxaldehyde

Cat. No. B8290562
M. Wt: 168.26 g/mol
InChI Key: XMSQYRJAKAMFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethylthiophene-3-carboxaldehyde is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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properties

Product Name

2,5-Diethylthiophene-3-carboxaldehyde

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2,5-diethylthiophene-3-carbaldehyde

InChI

InChI=1S/C9H12OS/c1-3-8-5-7(6-10)9(4-2)11-8/h5-6H,3-4H2,1-2H3

InChI Key

XMSQYRJAKAMFAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)CC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Titanium tetrachloride (8.0 cm3, 70 mmol) was added slowly under nitrogen to a stirred solution of 2,5-diethylthiophene (6.0 g, 43 mmol) in dichloromethane (25 ml) at 0° C. After 10 min, 1,1-dichloromethyl methyl ether (5.0 g, 43 mmol) was added dropwise causing a vigorous reaction and the evolution of hydrogen chloride. The dark mixture was stirred at 0° C. for 30 min followed by 1 h at 20° C. and then poured onto ice water (100 ml). The organic phase was separated, the aqueous solution was extracted with dichloromethane (3×20ml) and the combined organic extracts were wahsed with 10% aqueous sodium hydroxide (2×50 ml) and dried. Removal of the solvent gave a brown oil which was distilled at reduced pressure to yield 2,5-diethyl-3-thiophenecarboxaldehyde (4.1 g, 57%) as a colourless oil which darkened rapidly, b.p. 72° C. at 0.3 mmHg (Found M+ 168.0620. C9H12SO requires M, 168.0609) which showed νmax (film) 1195m, 1387m, 1457m, 1676s, 2875m, 2933m and 2970s cm-1 ; δH (CCl4) 1.28 (3H, t, J 8 Hz) 1.32 (3H, t, J 8 Hz), 2.75 (2H, q, J 8 Hz), 3.13 (2H, q, J 8 Hz), 6.93 (1H, s), 9.85 (1H, s); m/z 168 (M+), 153 (M+ -CH3), 139 (M+ -C2H5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2,5-diethyl thiophene, C6, (9.1 g, 41 mmol) in 100 mL of dry Et2O cooled to -78° C. was added n-BuLi (26.2 mL, 42 mmol) dropwise. The bath temperature was allowed to rise to -20° C. and DMF (6.3 mL, 82 mmol) was added. The reaction mixture was allowed to warm to room temperature overnight. The reaction was quenched with NH4Cl (aq) and extracted with Et2O. The organic layer washed twice with water and brine and then dried (MgSO4). After evaporation of solvent, the crude product was purified on flash silica gel (98:2 hexane/Et2O) to afford 2,5-diethylthiophene-3-carboxaldehyde, D6, as a light yellow oil (5.0 g, 72%). 1H NMR (CDCl3) supported the assigned structure. ##STR51##
Name
3-bromo-2,5-diethyl thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C6
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three

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